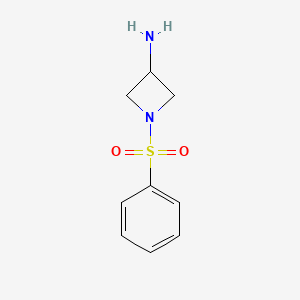

1-(Phenylsulfonyl)azetidin-3-amine HCl

CAS No.:

Cat. No.: VC13428667

Molecular Formula: C9H12N2O2S

Molecular Weight: 212.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2O2S |

|---|---|

| Molecular Weight | 212.27 g/mol |

| IUPAC Name | 1-(benzenesulfonyl)azetidin-3-amine |

| Standard InChI | InChI=1S/C9H12N2O2S/c10-8-6-11(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 |

| Standard InChI Key | JVNSTWOXFIRYKK-UHFFFAOYSA-N |

| SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2)N |

| Canonical SMILES | C1C(CN1S(=O)(=O)C2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(phenylsulfonyl)azetidin-3-amine hydrochloride is C₉H₁₃ClN₂O₂S, with a molecular weight of 212.27 g/mol . Its IUPAC name, 1-(benzenesulfonyl)azetidin-3-amine hydrochloride, reflects the azetidine ring (a four-membered saturated heterocycle) substituted at the 3-position with an amine group and at the 1-position with a phenylsulfonyl moiety.

Spectral Characterization

Key spectral data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) include:

The phenylsulfonyl group enhances electrophilicity, while the azetidine ring imposes conformational constraints that influence reactivity and binding interactions .

Synthesis Methodologies

Single-Step Displacement Reaction

A streamlined synthesis involves reacting 1-benzhydrylazetidin-3-yl methanesulfonate with secondary amines under optimized conditions :

Reaction Conditions:

-

Substrate: 1-Benzhydrylazetidin-3-yl methanesulfonate (1 equiv.)

-

Amine: Piperidine (2 equiv.)

-

Solvent: Acetonitrile (MeCN)

-

Temperature: 80°C

-

Base: None required

Yield: 72% after column chromatography .

This method eliminates the need for Hunig’s base (iPr₂NEt), simplifying purification. Comparative studies show superior yields over strain-release methodologies (72% vs. 56%) .

Industrial-Scale Production

Patent WO2000063168A1 discloses an improved process for synthesizing 3-amino-azetidine derivatives :

-

Key Advance: Enhanced yield and scalability via mesylate intermediates.

-

Application: Used to prepare fluoroquinolone antibiotics (e.g., compounds in Table 1 of the patent) .

Chemical Reactivity

The compound participates in reactions typical of azetidines and sulfonamides:

Nucleophilic Substitution

The amine group undergoes alkylation or acylation. For example, reaction with 3-(trifluoromethyl)phenylpiperazine yields 1-(1-benzhydrylazetidin-3-yl)-4-(3-(trifluoromethyl)phenyl)piperazine in 87% yield .

Sulfonamide Modifications

The phenylsulfonyl group can be reduced to a sulfide using LiAlH₄ or oxidized to a sulfone with H₂O₂ .

Comparative Analysis of Synthetic Routes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume